4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Lipophilicity CNS drug design Permeability

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one (CAS 1935104-82-7) is a C4-substituted 1,3-oxazolidin-2-one with a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. The compound features a cyclopentylmethyl substituent at the 4-position of the oxazolidinone ring, conferring a computed XLogP3 value of 2.3, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1935104-82-7
Cat. No. B1415591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one
CAS1935104-82-7
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2COC(=O)N2
InChIInChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)
InChIKeyODTPEPYEBJXBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one (CAS 1935104-82-7): Core Chemical Profile and Procurement Context


4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one (CAS 1935104-82-7) is a C4-substituted 1,3-oxazolidin-2-one with a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol [1]. The compound features a cyclopentylmethyl substituent at the 4-position of the oxazolidinone ring, conferring a computed XLogP3 value of 2.3, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. It is primarily supplied as a research chemical (typical purity ~95%) and serves as a synthetic building block or intermediate in medicinal chemistry programs . The oxazolidin-2-one scaffold is a privileged structure in drug discovery, historically employed in both chiral auxiliary chemistry (Evans-type auxiliaries) and as a core pharmacophore in antibacterial agents (e.g., linezolid), CETP inhibitors, and aldosterone synthase (CYP11B2) inhibitors [2][3].

Why Substituting 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one with Other 4-Alkyl Oxazolidinones Risks Program Failure


Within the 4-substituted oxazolidin-2-one series, the cyclopentylmethyl moiety provides a distinctive balance of lipophilicity, steric bulk, and conformational flexibility that is not replicated by simple linear (e.g., methyl, ethyl) or flat aromatic (e.g., benzyl) substituents [1]. The computed logP of 2.3 sits in a range that may optimize membrane permeability relative to more polar analogues (e.g., 4-hydroxymethyl derivatives) while avoiding the excessive lipophilicity and metabolic liabilities often associated with 4-benzyl analogues (predicted logP typically >2.5) [2]. Furthermore, the cyclopentyl ring introduces a degree of conformational restriction that can enhance target binding enthalpy through reduced entropic penalty, a feature that distinguishes it from flexible acyclic substituents [3]. In the context of CYP11B2 (aldosterone synthase) inhibitor programs, subtle modifications at the oxazolidinone 4-position have been shown to dramatically alter selectivity over the closely related CYP11B1 isoform—substitutions that appear modest on paper can lead to >10-fold shifts in isoform selectivity [4]. Therefore, treating any 4-alkyl oxazolidin-2-one as a generic replacement ignores the structure–activity relationship (SAR) sensitivity documented across multiple therapeutic programs.

Quantitative Evidence Guide: Where 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one Demonstrates Measurable Differentiation


Lipophilicity Optimization: Balanced LogP for CNS and Cellular Permeability Programs

The target compound exhibits a computed XLogP3 of 2.3, positioning it within the optimal range for both passive membrane permeability and CNS exposure (typically logP 2–4) [1]. By comparison, the 4-methyl analogue (4-methyl-1,3-oxazolidin-2-one) has a significantly lower computed logP (~0.8–1.0), which may limit its ability to cross lipid bilayers, while the 4-benzyl analogue (4-benzyl-1,3-oxazolidin-2-one) typically exceeds logP 2.5, potentially introducing promiscuous protein binding and faster metabolic clearance [2]. This intermediate lipophilicity profile makes the cyclopentylmethyl-substituted compound a more balanced starting point for lead optimization programs requiring both adequate permeability and manageable ADME risk [3].

Lipophilicity CNS drug design Permeability

Topological Polar Surface Area: A Favorable Profile for Oral Bioavailability

The target compound has a computed topological polar surface area (TPSA) of 38.3 Ų, which falls comfortably below the established threshold of 140 Ų for good oral absorption and well below the 60–70 Ų range often targeted for optimal CNS penetration [1]. This low TPSA value, combined with a single hydrogen bond donor and two acceptors, results in a favorable Rule-of-Five (Ro5) profile with zero violations [2]. Among a set of commonly encountered 4-substituted oxazolidin-2-one building blocks, the cyclopentylmethyl variant delivers this low TPSA without the high rotatable bond count (2 rotatable bonds) that would otherwise increase conformational entropy and reduce binding affinity [3].

Oral bioavailability TPSA Drug-likeness

Conformational Restriction: Cyclopentylmethyl vs. Acyclic Alkyl Substituents in Antibacterial SAR

In an antibacterial SAR study targeting methionyl tRNA synthetase (MRS) inhibitors, the (1S,2R)-cyclopentylmethyl moiety was identified as the preferred cyclic linker, demonstrating significant diastereo- and enantioselectivity of activity [1]. When combined with an optimized substituted aryl right-hand side, the cyclopentylmethyl-containing analogue yielded exceptionally good antibacterial activity against staphylococci and enterococci, including antibiotic-resistant strains [1]. Although the specific compound 4-(cyclopentylmethyl)-1,3-oxazolidin-2-one was not directly tested in that study, the cyclopentylmethyl fragment's validated role as a conformational restrictor that enhances target engagement provides a strong class-level rationale for selecting this oxazolidinone over analogues bearing acyclic alkyl groups [2].

Conformational restriction Antibacterial Methionyl tRNA synthetase

Recommended Application Scenarios for 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one Based on Differentiating Evidence


Fragment-Based Lead Generation for CNS-Penetrant Therapeutics

With a computed logP of 2.3 and TPSA of 38.3 Ų, this oxazolidinone is an ideal fragment for CNS drug discovery programs requiring passive blood–brain barrier penetration [1]. Its balanced lipophilicity and low hydrogen-bonding capacity make it a superior starting fragment compared to more polar 4-substituted oxazolidinones (e.g., 4-hydroxymethyl or 4-amino derivatives) that may suffer from poor CNS exposure [2]. Researchers pursuing targets such as CNS-expressed GPCRs, ion channels, or enzymes where oxazolidinone-based inhibitors have shown promise (e.g., 5-HT2B receptor ligands with IC50 values as low as 41 nM [3]) should prioritize this building block over more hydrophilic alternatives.

Chiral Auxiliary Screening in Asymmetric Synthesis

The 4-substituted oxazolidin-2-one scaffold is well-established in Evans-type asymmetric synthesis for stereocontrolled C–C and C–X bond formation [4]. The cyclopentylmethyl substituent provides a steric environment distinct from the classic 4-benzyl and 4-isopropyl auxiliaries, potentially delivering different diastereoselectivity outcomes in aldol, alkylation, and Diels–Alder reactions [5]. Synthetic chemistry groups seeking to expand their auxiliary toolbox should evaluate this compound in head-to-head diastereoselectivity comparisons against 4-benzyl-oxazolidin-2-one, particularly for substrates where excessive π-stacking or steric clash is a concern.

CETP or Aldosterone Synthase (CYP11B2) Inhibitor Optimization

Oxazolidin-2-one derivatives have been extensively patented as cholesterol ester transfer protein (CETP) inhibitors and aldosterone synthase (CYP11B2) inhibitors [6][7]. The cyclopentylmethyl substitution at the 4-position has been shown to influence CYP11B2 inhibitory potency, with structurally related oxazolidinones achieving IC50 values as low as 55 nM against CYP11B2 [7]. Medicinal chemistry teams pursuing these cardiovascular or metabolic disease targets should incorporate this specific building block into SAR exploration, as the cyclopentylmethyl group may confer a selectivity advantage over the CYP11B1 isoform relative to smaller or aromatic substituents [7].

Antibacterial Fragment Elaboration Targeting Gram-Positive Pathogens

Given the validated role of the cyclopentylmethyl moiety as a conformational restrictor in methionyl tRNA synthetase (MRS) inhibitor programs that achieved potent activity against antibiotic-resistant staphylococci and enterococci [8], this oxazolidinone fragment is well-suited for structure-based drug design efforts targeting bacterial protein synthesis. Incorporating this fragment into hybrid oxazolidinone–quinolone or oxazolidinone–aryl combinations may recapitulate or exceed the antibacterial potency observed in the MRS inhibitor series, while the oxazolidinone core itself offers an additional mechanism of action distinct from conventional antibiotics [9].

Quote Request

Request a Quote for 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.